5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a phenyl group with an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Thiazole Ring: This step often involves the reaction of a thioamide with a halogenated compound to form the thiazole ring.
Attachment of the Phenyl Group: The phenyl group with the isopropoxy substituent can be introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the pyrrolidine and thiazole intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biology: It is used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 5-oxo-1-[4-(methoxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- 5-oxo-1-[4-(ethoxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- 5-oxo-1-[4-(butoxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Uniqueness
What sets 5-oxo-1-[4-(propan-2-yloxy)phenyl]-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide apart from similar compounds is its specific substituent groups, which can significantly influence its chemical reactivity, biological activity, and physical properties. The presence of the isopropoxy group, in particular, may enhance its solubility and interaction with biological targets.
Properties
Molecular Formula |
C17H19N3O3S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-oxo-1-(4-propan-2-yloxyphenyl)-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H19N3O3S/c1-11(2)23-14-5-3-13(4-6-14)20-10-12(9-15(20)21)16(22)19-17-18-7-8-24-17/h3-8,11-12H,9-10H2,1-2H3,(H,18,19,22) |
InChI Key |
NPIXVOLZWXDWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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